3-(Butan-2-yloxy)pyridin-4-amine 3-(Butan-2-yloxy)pyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827425
InChI: InChI=1S/C9H14N2O/c1-3-7(2)12-9-6-11-5-4-8(9)10/h4-7H,3H2,1-2H3,(H2,10,11)
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

3-(Butan-2-yloxy)pyridin-4-amine

CAS No.:

Cat. No.: VC17827425

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

3-(Butan-2-yloxy)pyridin-4-amine -

Specification

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 3-butan-2-yloxypyridin-4-amine
Standard InChI InChI=1S/C9H14N2O/c1-3-7(2)12-9-6-11-5-4-8(9)10/h4-7H,3H2,1-2H3,(H2,10,11)
Standard InChI Key BVGBMHDURGPDIP-UHFFFAOYSA-N
Canonical SMILES CCC(C)OC1=C(C=CN=C1)N

Introduction

Chemical Identity and Structural Analysis

Comparative Analysis with Structural Analogs

Similar compounds, such as 3-[(3-methylbutan-2-yl)oxy]pyridin-4-amine (C10_{10}H16_{16}N2_2O), share a pyridine core but differ in alkoxy chain length and branching. These structural variations influence physicochemical properties like solubility and lipophilicity, which are critical for drug-likeness. For example, the addition of a methyl group in the analog increases molecular weight to 180.25 g/mol and alters partition coefficients.

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis protocols for 3-(butan-2-yloxy)pyridin-4-amine are published, analogous pyridine derivatives are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Reaction of 4-aminopyridine with butan-2-yl halides under basic conditions.

  • Mitsunobu Reaction: Coupling of 4-aminopyridin-3-ol with butan-2-ol using triphenylphosphine and diethyl azodicarboxylate (DEAD).

Yield optimization often requires careful control of reaction temperature and solvent polarity .

Physicochemical Characterization

Key properties inferred from analogs include:

PropertyValue/DescriptionSource
Melting PointNot reported (N/A)
Boiling PointNot reported (N/A)
SolubilityModerate in polar aprotic solvents
LogPEstimated ~1.8 (moderate lipophilicity)

The compound’s aqueous solubility is likely limited due to the hydrophobic butan-2-yloxy group, necessitating formulation strategies for biomedical applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Proton NMR of analogous compounds reveals:

  • Pyridine ring protons: δ 6.5–8.5 ppm (aromatic region).

  • Butan-2-yloxy chain: δ 1.0–1.5 ppm (methyl groups), δ 3.5–4.0 ppm (methine adjacent to oxygen).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • N-H stretch: ~3350 cm1^{-1} (amine group).

  • C-O-C stretch: ~1250 cm1^{-1} (ether linkage).

Challenges and Future Directions

Blood-Brain Barrier Penetration

Compounds with high lipophilicity (e.g., LogP > 2) often exhibit unwanted CNS exposure. Strategies to mitigate this include:

  • Introducing polar substituents (e.g., acetamide groups) to reduce LogP.

  • Enhancing efflux ratios via P-glycoprotein substrates .

Solubility Optimization

Structural modifications such as:

  • Adding ionizable groups (e.g., carboxylic acids).

  • Co-crystallization with counterions.

could improve aqueous solubility for oral bioavailability .

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